

Ro 04-5595 Hydrochloride: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: Ro 04-5595 hydrochloride

Cat. No.: B070903

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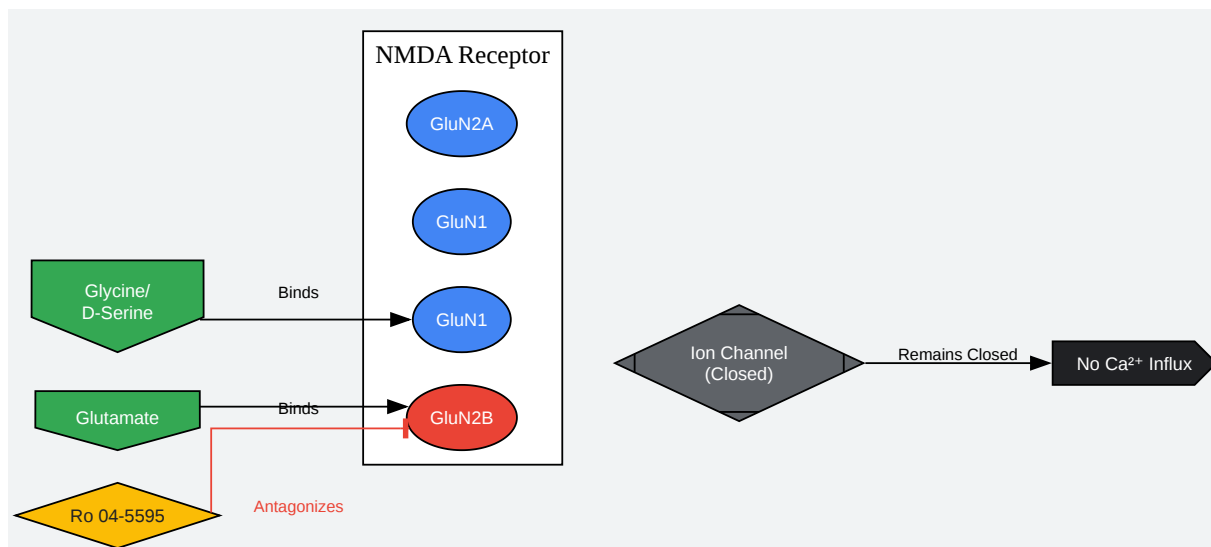
Introduction

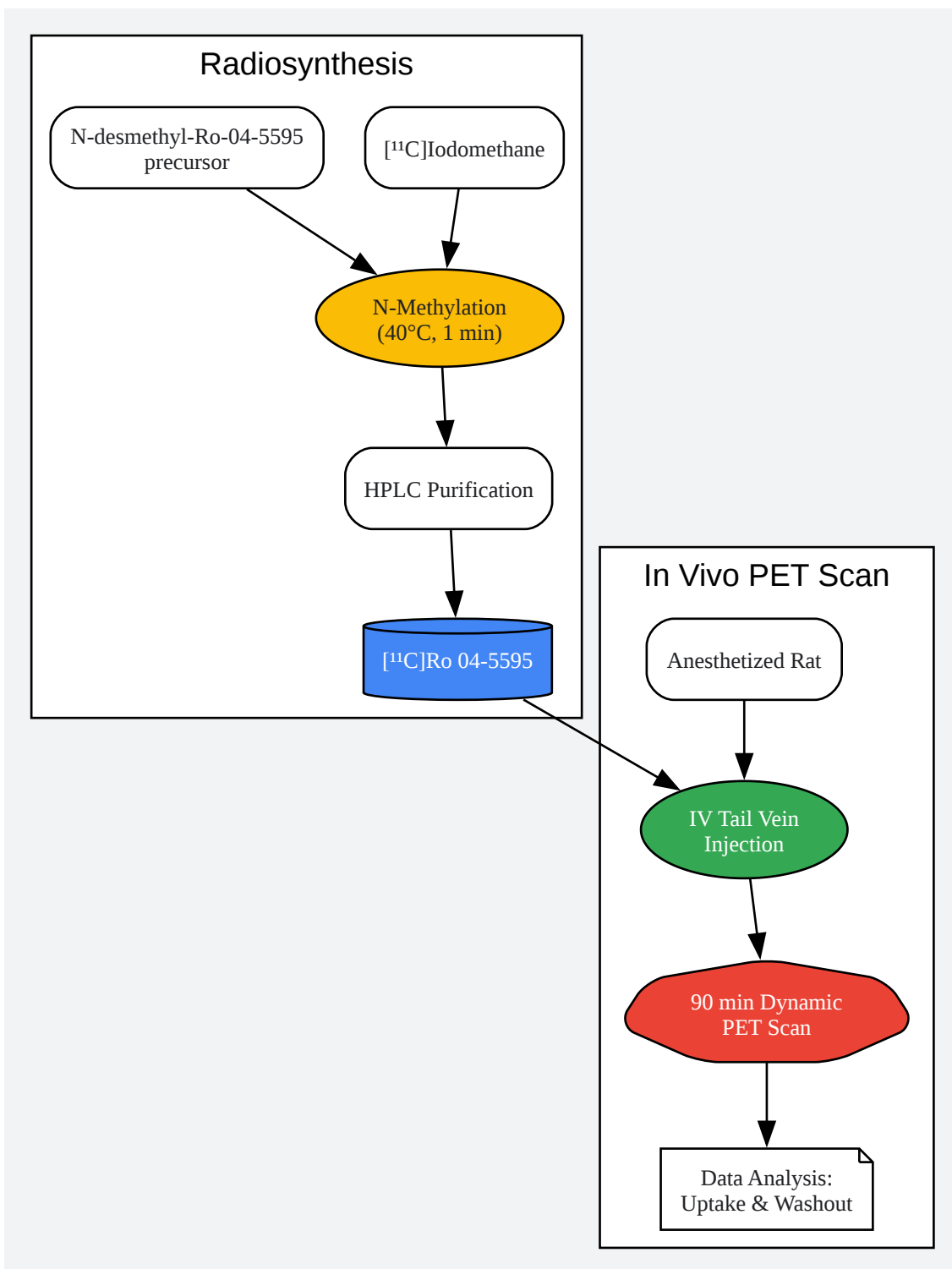
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for receptors containing the GluN2B subunit.^{[1][2][3]} This subtype selectivity makes it an invaluable tool in neuroscience for dissecting the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes. This guide provides an in-depth overview of its mechanism of action, quantitative binding data, experimental applications, and associated signaling pathways, tailored for researchers, scientists, and drug development professionals.

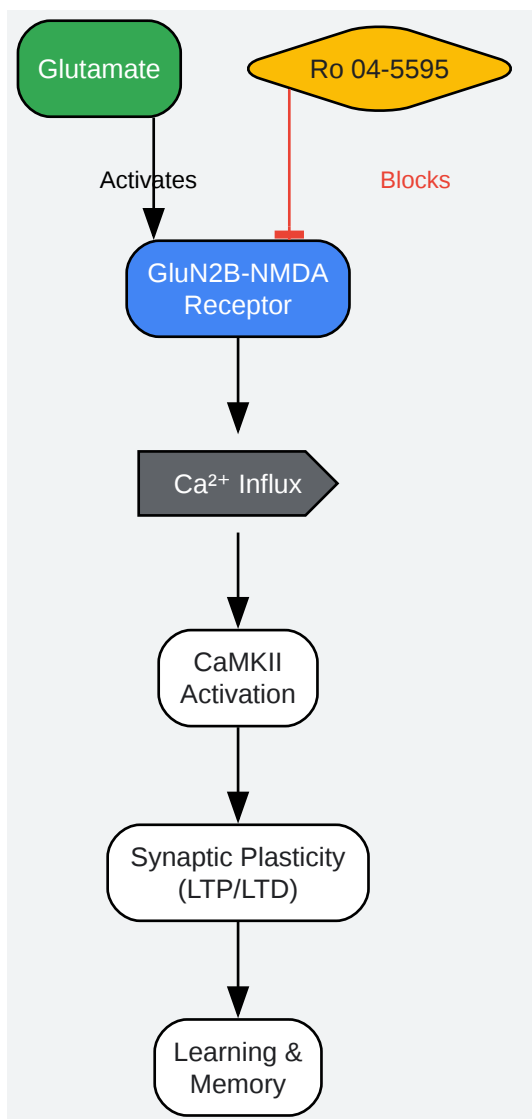
Mechanism of Action

Ro 04-5595 hydrochloride exerts its effects by non-competitively binding to the GluN2B subunit of the NMDA receptor.^[4] The NMDA receptor is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and a combination of two GluN2 (A-D) or GluN3 (A-B) subunits. The specific composition of these subunits dictates the receptor's functional properties, including its kinetics, pharmacology, and localization.

Ro 04-5595's antagonism prevents the ion channel opening that normally follows the binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine). This blockade inhibits the influx of calcium ions (Ca^{2+}), a critical step in initiating downstream signaling cascades involved in synaptic plasticity.^[5] Notably, Ro 04-5595 is predicted to bind to the EVT-101 binding site, which is distinct from the binding site of another well-known GluN2B antagonist, ifenprodil.^[6]







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